molecular formula C26H37N5O5 B1681924 Tapi-1 CAS No. 171235-71-5

Tapi-1

Cat. No.: B1681924
CAS No.: 171235-71-5
M. Wt: 499.6 g/mol
InChI Key: AWNBSWDIOCXWJW-OWHMDLSXSA-N
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Description

TAPI-1, also known as Tumor Necrosis Factor-alpha Protease Inhibitor-1, is a compound that inhibits the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. It is a structural analog of TAPI-0 but exhibits more stable activity in vitro. This compound is known for its ability to block the shedding of several cell surface proteins, including interleukin-6 receptor and p60 tumor necrosis factor receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAPI-1 involves multiple steps, starting with the preparation of the core structure, which includes the incorporation of aminoethyl and naphthyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final step often includes the addition of a hydroxylamine group to achieve the hydroxamic acid functionality .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, is common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

TAPI-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

TAPI-1 has a wide range of scientific research applications:

Mechanism of Action

TAPI-1 exerts its effects by inhibiting the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. These enzymes are involved in the shedding of cell surface proteins, which play a crucial role in various cellular processes. By blocking these enzymes, this compound can modulate the activity of proteins such as interleukin-6 receptor and tumor necrosis factor receptor, leading to anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its stable activity in vitro and its ability to inhibit both matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. This dual inhibition makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNBSWDIOCXWJW-OWHMDLSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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